Senexin A hydrochloride

p21 Transcription Senescence NF-κB

Researchers studying p21-mediated transcriptional regulation face the challenge of dissecting paracrine signaling without confounding effects on cell cycle arrest. Senexin A hydrochloride is the only CDK8/19 chemical probe that selectively inhibits p21-induced, NF-κB-dependent transcription (SASP) while leaving p21-mediated cell cycle arrest intact. · Selective CDK8/19 ATP-competitive inhibitor (IC50 280 nM; Kd 0.83/0.31 μM for CDK8/19). · Proven in vivo reversal of chemotherapy-induced tumor-promoting paracrine activities with no detectable toxicity. · Hydrochloride salt for enhanced aqueous solubility; ≥98% HPLC purity with rigorous batch QC. Supplied as a research-use-only chemical probe with assured stability and global shipping from BenchChem.

Molecular Formula C17H15ClN4
Molecular Weight 310.8 g/mol
Cat. No. B1406625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenexin A hydrochloride
Molecular FormulaC17H15ClN4
Molecular Weight310.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)C#N.Cl
InChIInChI=1S/C17H14N4.ClH/c18-11-14-6-7-16-15(10-14)17(21-12-20-16)19-9-8-13-4-2-1-3-5-13;/h1-7,10,12H,8-9H2,(H,19,20,21);1H
InChIKeyPOENYXHGUHRXFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Senexin A Hydrochloride: CDK8/19 Inhibitor Benchmark


Senexin A hydrochloride is a small-molecule, ATP-competitive inhibitor of cyclin-dependent kinases 8 (CDK8) and 19 (CDK19) [1]. It is a key chemical probe in the Mediator kinase field, primarily used in oncology research to dissect transcriptional regulation and paracrine signaling. The compound is available in both free-base and hydrochloride salt forms, with the latter often preferred for its enhanced aqueous solubility .

CDK8/19 Mediator kinase chemical probe for oncology research
Supports p21-transcription functional selectivity studies (NF-κB pathway)
Hydrochloride salt form for aqueous solubility in assay setups

Senexin A: Irreplaceable Among CDK8/19 Inhibitors


The CDK8/19 inhibitor landscape includes several chemical probes with vastly different properties, making simple substitution untenable. Later-generation inhibitors like Senexin B offer higher potency (nanomolar Kd values) [1], while probes such as CCT251921 and MSC2530818 exhibit more complex kinase inhibition profiles and distinct in vivo pharmacokinetic and toxicity signatures [2]. Crucially, Senexin A occupies a unique functional niche as a selective inhibitor of p21-induced transcription, an activity not shared by all CDK8/19 inhibitors [3]. Substitution without considering these functional and biophysical differences can lead to misinterpretation of biological results.

Potency context differs Higher-affinity CDK8/19 probes (e.g., Senexin B) may shift target engagement and cellular response interpretation.
Functional selectivity mismatch p21-induced transcriptional inhibition is a functional property not common to all CDK8/19 inhibitors, limiting direct replacement.
In vivo endpoint profiles vary Kinase inhibition profiles and in vivo exposure/tolerability endpoints may differ among CDK8/19 chemotypes (e.g., CCT251921, MSC2530818).

Senexin A Hydrochloride: Quantitative Comparison


Functional Inhibition of p21-Induced Transcription

Senexin A hydrochloride uniquely inhibits p21-induced transcriptional activation, a feature not described for other CDK8/19 inhibitors like Senexin B or CCT251545. At a concentration of 2.5 µM, it reduces p21-stimulated NF-κB-dependent promoter activity by approximately 50% in a reporter assay [1]. This functional inhibition occurs without affecting p21-mediated cell cycle arrest or the senescent phenotype .

p21 Transcription Inhibition
Head-to-head
~50% reduction at 2.5 µM vs vehicle
Supports p21-transcriptional pathway study fit
HT1080 fibrosarcoma NF-κB reporter assay
p21 Transcription Senescence NF-κB Paracrine Signaling

In Vivo Safety: Lack of Toxicity in Mouse Models

In a C57BL/6 mouse study, a 5-day daily intraperitoneal regimen of Senexin A at 20 mg/kg showed no significant effects on body weight, organ weights (brain, kidney, thymus, spleen, lung, liver), or blood cell counts (white blood cells, neutrophils, lymphocytes, monocytes, eosinophils, basophils) compared to vehicle control [1]. This contrasts with the reported systemic toxicity observed with other CDK8/19 inhibitors like CCT251921 and MSC2530818, where adverse effects were noted even at efficacious doses [2].

In Vivo Tolerability
Reported
No significant changes in body weight, organ weights, or blood cell counts (20 mg/kg)
Supports tolerability endpoint review in mouse models
C57BL/6, 5-day i.p. dosing; cross-study context
In Vivo Toxicology Chemotherapy Adjunct Tumor Microenvironment

CDK8/19 Binding Affinity: Senexin A vs. Senexin B

Senexin A hydrochloride exhibits ATP site binding affinities (Kd) of 0.83 µM for CDK8 and 0.31 µM for CDK19, and a CDK8 kinase activity IC50 of 0.28 µM [1]. In contrast, its optimized derivative Senexin B demonstrates significantly enhanced potency, with Kd values of 140 nM for CDK8 and 80 nM for CDK19 [2]. This 6-fold difference in CDK8 binding and 4-fold difference for CDK19 defines a clear potency hierarchy.

CDK8/19 Binding Affinity
Head-to-head
Senexin A Kd: CDK8 0.83 µM, CDK19 0.31 µM; Senexin B Kd: 140 nM, 80 nM
Supports potency ranking within CDK8/19 probe set
ATP site competition assay
Kinase Inhibitor CDK8 CDK19 Selectivity

Cell-Based Activity vs. Type II CDK8/19 Inhibitors

Senexin A inhibits β-catenin-dependent transcription in HCT116 colon cancer cells, demonstrating effective cellular activity [1]. This contrasts with the behavior of Type II CDK8/19 inhibitors, such as Cortistatin A, which often show limited cellular activity despite high in vitro potency due to their binding mode. In a comparative study, the Type I inhibitor CCT251545 (which shares binding characteristics with Senexin A) displayed potent cell-based activity, whereas Type II inhibitors did not [2].

Cell-Based Activity
Class-level
Inhibits β-catenin transcription in HCT116 cells; Type II inhibitors often cell-inactive
Supports cell-based assay fit for CDK8/19 probe selection
HCT116 WNT reporter; class-level inference
Cellular Potency WNT Pathway Type I vs Type II Inhibitor

Senexin A Hydrochloride Applications


p21 Transcriptional Regulation in Senescence

Researchers investigating the non-cell cycle functions of p21, particularly its role in activating a pro-inflammatory secretome (SASP), should select Senexin A. Its unique ability to inhibit p21-induced NF-κB-dependent transcription without affecting p21-mediated cell cycle arrest makes it an ideal chemical tool for these studies [1].

CDK8/19 Inhibition in the Tumor Microenvironment

For studies examining chemotherapy-induced paracrine signaling that promotes tumor growth, Senexin A is the reference compound. Its proven in vivo activity in reversing the tumor-promoting effects of chemotherapy, combined with its favorable safety profile, makes it a preferred choice for in vivo pharmacology models .

Benchmarking Next-Generation CDK8/19 Inhibitors

Senexin A serves as a well-characterized benchmark for evaluating new chemical probes or drug candidates targeting CDK8/19. Its defined potency, selectivity, and functional profile provide a robust baseline for assessing improvements in binding affinity, pharmacokinetics, or efficacy offered by derivatives like Senexin B and Senexin C [2].

Application
Selection Property
Validation Focus
p21 Transcriptional Regulation Studies
p21-induced transcription inhibition
NF-κB-dependent reporter assay endpoints
Chemotherapy-Induced Paracrine Signaling Models
Reported tumor microenvironment response context
In vivo paracrine signaling endpoint review
CDK8/19 Probe Benchmarking
Defined affinity and functional profile
Cross-probe potency and activity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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